Rh(iii)-Catalyzed ortho-C-(sp2)–H amidation of ketones and aldehydes under synergistic ligand-accelerated catalysis†
Chemical Communications Pub Date: 2018-09-26 DOI: 10.1039/C8CC07006G
Abstract
Rh(III)-Catalyzed ortho-C–H amidation of ketones and aldehydes under cooperative metal organocatalysis has been utilized for synthesizing various ortho-amidocarbonyl analogs, and the reaction for the aldehyde proceeds at ambient temperature. The aniline derivative 3,5-bis(trifluoromethyl)aniline promotes the amidation reaction via a transient imine directing group. The efficient amidation agent is dioxazolone. The synthetic utility has been demonstrated in the synthesis of quindolinone alkaloids.

Recommended Literature
- [1] Calcium mediated C–F bond substitution in fluoroarenes towards C–chalcogen bond formation†
- [2] Cetyltrimethylammonium bromide intercalated graphene/polypyrrole nanowire composites for high performance supercapacitor electrode†
- [3] C8-Guanine modifications: effect on Z-DNA formation and its role in cancer
- [4] Calcium concentration of drinking water to improve calcium intake: A simulation study
- [5] Book reviews
- [6] Cerium oxide nanoparticles: properties, biosynthesis and biomedical application
- [7] Centenary Lecture. Chemical studies on some early steps in the biosynthesis of squalene
- [8] Brimonidine–montmorillonite hybrid formulation for topical drug delivery to the eye†
- [9] Bright and sensitive ratiometric fluorescent probe enabling endogenous FA imaging and mechanistic exploration of indirect oxidative damage due to FA in various living systems†
- [10] Borohydrides: from sheet to framework topologies†

Journal Name:Chemical Communications
research_products
-
CAS no.: 6928-85-4